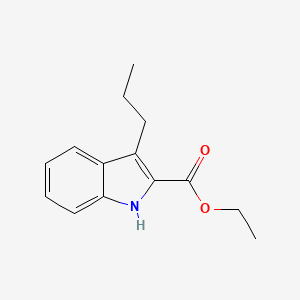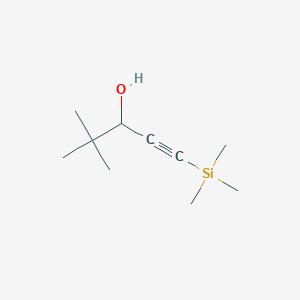
2-(4-Ethoxyphenyl)propanenitrile
Overview
Description
2-(4-Ethoxyphenyl)propanenitrile is an organic compound with the molecular formula C11H13NO It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a propionitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenyl)propanenitrile typically involves the reaction of 4-ethoxybenzaldehyde with a suitable nitrile source under specific conditions. One common method is the reaction of 4-ethoxybenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxyphenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Formation of 2-(4-Ethoxyphenyl) propionic acid.
Reduction: Formation of 2-(4-Ethoxyphenyl) propylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(4-Ethoxyphenyl)propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyphenyl)propanenitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the phenyl ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Propionitrile: A simpler nitrile compound with similar reactivity but lacking the ethoxyphenyl group.
4-Ethoxybenzaldehyde: Shares the ethoxyphenyl moiety but lacks the nitrile group.
2-(4-Ethoxyphenyl) acetonitrile: Similar structure but with a different carbon chain length.
Uniqueness
2-(4-Ethoxyphenyl)propanenitrile is unique due to the combination of the ethoxyphenyl and propionitrile groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted applications in various fields.
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)propanenitrile |
InChI |
InChI=1S/C11H13NO/c1-3-13-11-6-4-10(5-7-11)9(2)8-12/h4-7,9H,3H2,1-2H3 |
InChI Key |
PKWJQJIGITWZKH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
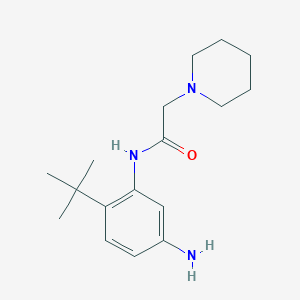
![9-(2-(1H-Imidazol-1-yl)ethoxy)-3-azaspiro[5.5]undecane](/img/structure/B8599239.png)
![4-[(5S)-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl]-3-fluorobenzonitrile](/img/structure/B8599247.png)
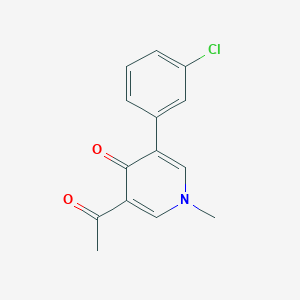
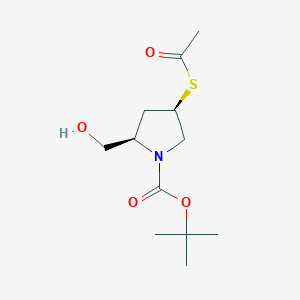
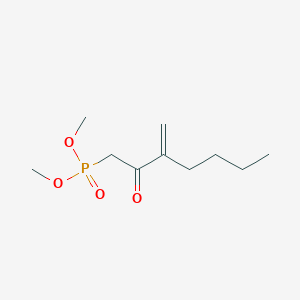
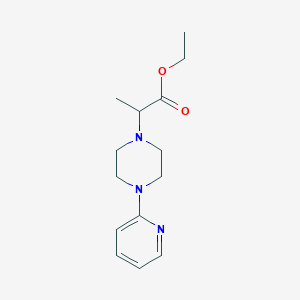
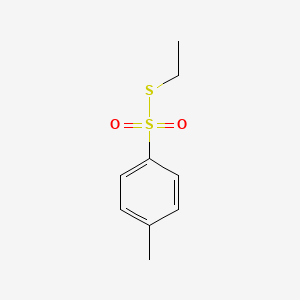
![1-{4-[1-(4-Methoxyphenyl)ethenyl]phenyl}pyrrolidine](/img/structure/B8599272.png)
![9-(1H-Imidazol-1-yl)-3-azaspiro[5.5]undecane](/img/structure/B8599279.png)
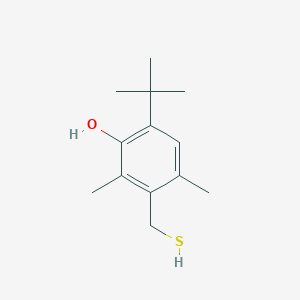
![Pyridazine, 3,6-dichloro-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B8599295.png)
